(R)-Prunasin Tetraacetate

説明

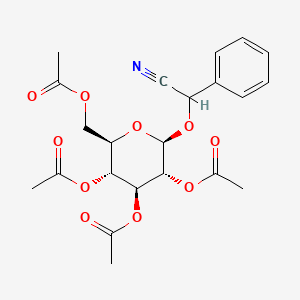

®-Prunasin Tetraacetate is a derivative of prunasin, a cyanogenic glycoside found in various plants, particularly in the Rosaceae family. The compound is characterized by the presence of four acetate groups attached to the prunasin molecule. This modification enhances its stability and solubility, making it a valuable compound for various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Prunasin Tetraacetate typically involves the acetylation of prunasin. The process begins with the extraction of prunasin from natural sources, followed by its reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure complete acetylation of the hydroxyl groups on the prunasin molecule.

Industrial Production Methods

Industrial production of ®-Prunasin Tetraacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

化学反応の分析

Types of Reactions

®-Prunasin Tetraacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups.

Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include lead tetraacetate and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-Prunasin Tetraacetate with lead tetraacetate can yield aldehydes or ketones, while reduction with lithium aluminum hydride can regenerate the original prunasin molecule.

科学的研究の応用

®-Prunasin Tetraacetate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various organic compounds.

Biology: The compound is studied for its potential role in plant defense mechanisms and its interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its cyanogenic properties.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of ®-Prunasin Tetraacetate involves the release of hydrogen cyanide upon enzymatic hydrolysis. This process is catalyzed by enzymes such as beta-glucosidase, which cleaves the glycosidic bond, releasing the cyanogenic compound. The released hydrogen cyanide can inhibit cellular respiration by binding to cytochrome c oxidase, a key enzyme in the electron transport chain.

類似化合物との比較

Similar Compounds

Amygdalin: Another cyanogenic glycoside found in the seeds of fruits such as apricots and almonds.

Linamarin: A cyanogenic glycoside found in cassava and other plants.

Dhurrin: Found in sorghum, it is structurally similar to prunasin.

Uniqueness

®-Prunasin Tetraacetate is unique due to its tetraacetate modification, which enhances its stability and solubility compared to other cyanogenic glycosides. This makes it more suitable for certain chemical and biological applications, particularly in research settings where stability and solubility are crucial.

生物活性

(R)-Prunasin Tetraacetate is a cyanogenic glycoside with significant biological activity, primarily derived from plants such as Prunus species. This compound has garnered attention due to its potential health benefits and toxicological implications. This article explores its biological activity, including mechanisms of action, effects on human health, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of prunasin, characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 285.26 g/mol

- Chemical Structure :

Cyanogenic Glycosides and Toxicity

Cyanogenic glycosides, including this compound, release hydrogen cyanide (HCN) upon hydrolysis. This process occurs through enzymatic action, primarily by β-glucosidases present in the gut microbiota. The release of HCN can lead to acute toxicity, causing symptoms such as headache, dizziness, and in severe cases, respiratory failure .

Chronic exposure to cyanogenic glycosides has been linked to various health issues, including:

- Goitre : Due to the interference with iodine metabolism.

- Tropical Ataxic Neuropathy (TAN) : Associated with dietary deficiencies in conjunction with cyanide exposure .

Case Studies

- Goitre and Nutritional Deficiencies : A study indicated that populations consuming cassava, a staple food rich in cyanogenic glycosides, exhibited higher rates of goitre. The interaction between cyanide exposure and nutritional deficiencies (e.g., riboflavin) was highlighted as a contributing factor .

- Neurological Effects : Chronic consumption of cyanogenic glycosides has been associated with neurological disorders. For instance, symptoms such as paraesthesia and motor deficits were reported among individuals with high dietary intake of cassava products .

- Acute Poisoning Incidents : Several case reports have documented acute poisoning due to the ingestion of improperly processed cassava roots, leading to symptoms consistent with cyanide toxicity. Emergency interventions included the administration of oxygen and sodium thiosulfate .

Research Findings

Recent studies have focused on the synthesis and bioactivity of this compound:

- Synthesis Improvements : Research aimed at enhancing the yield of this compound has shown promise in optimizing extraction methods from plant sources .

- Bioactivity Profiles : Investigations into the antioxidant properties of this compound revealed potential protective effects against oxidative stress in cellular models .

Comparative Analysis of Cyanogenic Glycosides

| Compound | Source Plant | Toxicity Level | Health Benefits |

|---|---|---|---|

| This compound | Prunus species | Moderate | Antioxidant properties |

| Linamarin | Linum usitatissimum | High | Potential anti-cancer |

| Sambunigrin | Sambucus nigra | Moderate | Anti-inflammatory effects |

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[cyano(phenyl)methoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO10/c1-12(24)28-11-18-19(29-13(2)25)20(30-14(3)26)21(31-15(4)27)22(33-18)32-17(10-23)16-8-6-5-7-9-16/h5-9,17-22H,11H2,1-4H3/t17?,18-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSUMWNLKZZILY-XKYVVYCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858349 | |

| Record name | Phenyl[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60981-47-7 | |

| Record name | Phenyl[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。